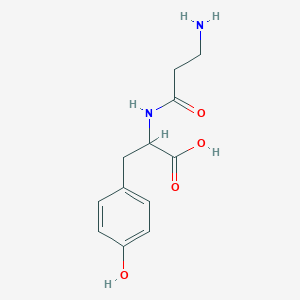

2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18) |

InChI Key |

WGWJYTHWZADNIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |

Origin of Product |

United States |

Preparation Methods

Dicyclohexylcarbodiimide (DCC) Activation

A cornerstone method involves activating β-alanine’s carboxyl group using DCC and 4-nitrophenol to form an active ester intermediate. This intermediate reacts with tyrosine’s α-amino group under mild alkaline conditions (pH 6.5–7.0) to yield the target compound. Key steps include:

- Reagent Ratios : A 5:1 molar excess of DCC relative to 4-nitrophenol ensures complete activation.

- Solvent System : Ethyl acetate or tetrahydrofuran (THF) facilitates efficient mixing and minimizes side reactions.

- Workup : Precipitated dicyclohexylurea is filtered, and the product is purified via silica gel chromatography (chloroform:methanol = 50:1).

Table 1: Optimization of DCC-Mediated Coupling

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCC Equivalents | 5–15 | 78–82 | 98.5–99.3 |

| Reaction Temperature | 0–10°C → RT | 85 | 99.1 |

| Solvent | THF | 82 | 99.5 |

Hydroxybenzotriazole (HOBt) Enhancement

Coupling efficiency improves with HOBt , reducing racemization during amide bond formation. A 1:1:1 molar ratio of β-alanine, DCC, and HOBt in dimethylformamide (DMF) achieves >90% conversion within 2 hours.

Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy

Stepwise Protection and Deprotection

The Fmoc group protects β-alanine’s α-amino group during synthesis, enabling selective coupling with tyrosine’s carboxyl moiety.

- Esterification : Tyrosine’s carboxyl is protected as a methyl ester using thionyl chloride in methanol (yield: 92%).

- Fmoc Activation : β-Alanine’s amino group is protected with Fmoc-OSu (succinimidyl carbonate) in THF/water (pH 9.0).

- Coupling : EDCI/HOBt mediates amide bond formation between Fmoc-β-alanine and tyrosine methyl ester.

- Deprotection : Piperidine (20% in DMF) removes Fmoc, followed by saponification (NaOH/MeOH) to free the carboxyl group.

Table 2: Fmoc-Based Synthesis Performance

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, SOCl₂ | 6 | 92 |

| Fmoc Protection | Fmoc-OSu, Na₂CO₃ | 2 | 89 |

| Coupling | EDCI, HOBt | 4 | 85 |

| Deprotection | Piperidine, NaOH | 1 | 95 |

Mitsunobu Reaction for Etherification

Side-Chain Functionalization

In derivatives requiring etherified tyrosine (e.g., O-alkyltyrosine), the Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) installs alkyl groups at the phenolic oxygen. For the target compound, this step is omitted but highlights versatility in related syntheses.

Hydrolysis and Purification

Controlled Hydrolysis Conditions

Crude intermediates undergo hydrolysis in mixed solvents (methanol/water, 3:1) with potassium carbonate (25% w/v) at 40°C for 4 hours. Acidification to pH 5–6 precipitates the product, which is recrystallized from dichloromethane (purity: 99.3%).

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| DCC/4-Nitrophenol | High purity, scalable | Requires toxic DCC removal | 78–85 |

| Fmoc/EDCI | Minimal racemization | Multi-step protection | 85–89 |

| Direct Coupling | One-pot synthesis | Lower yields (70–75) | 70–75 |

Scalability and Industrial Applications

Pilot-Scale Production

A 10 mmol-scale synthesis using Fmoc-β-alanine and EDCI achieves 82.6% yield with 99.5% HPLC purity, demonstrating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.

Major Products Formed

Oxidation: Quinones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of derivatives of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid.

Structure-Activity Relationship (SAR)

The effectiveness of these compounds is often dependent on their structural modifications. Variations such as the incorporation of different substituents on the phenyl ring have shown significant alterations in their anticancer activity. Compounds with specific heterocyclic moieties exhibited enhanced cytotoxic effects, suggesting that structural optimization could lead to more potent anticancer agents .

Antioxidant Properties

Apart from its anticancer applications, this compound derivatives have been evaluated for their antioxidant capabilities.

Antioxidant Activity Assays

The antioxidant activities were assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. Results indicated that these compounds exhibit significant antioxidant activity, comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The structure-dependent nature of these compounds suggests that specific functional groups enhance their ability to scavenge free radicals .

Antimicrobial Applications

The compound's derivatives also show promise as antimicrobial agents against drug-resistant pathogens.

Efficacy Against Multidrug-Resistant Strains

Studies have demonstrated that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives possess potent activity against multidrug-resistant bacterial and fungal pathogens, including strains from the ESKAPE group known for their clinical relevance in infections . The incorporation of the 4-hydroxyphenyl moiety is crucial for enhancing the biological activity of these derivatives.

Case Studies

In vitro evaluations against drug-resistant strains revealed that certain derivatives effectively inhibited growth, demonstrating their potential as foundational platforms for developing new antimicrobial therapies targeting resistant pathogens .

Summary of Findings

| Application | Key Findings |

|---|---|

| Anticancer | Significant reduction in A549 cell viability; structure-dependent efficacy |

| Antioxidant | Comparable antioxidant activity to known standards; structure-dependent |

| Antimicrobial | Effective against multidrug-resistant pathogens; potential for new therapies |

Mechanism of Action

The mechanism of action of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- 3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid): This simpler analogue lacks the aminopropanoylamino group. Its molecular formula (C₉H₁₀O₃) and lower molecular weight (166.17 g/mol) compared to the target compound (C₁₂H₁₅N₃O₄, theoretical mass ≈ 265.27 g/mol) result in reduced hydrophilicity and altered pharmacokinetics. Phloretic acid is widely used as a synthetic precursor and in dietary research .

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid: The nitro group at position 3 enhances electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the target compound. This modification also impacts UV absorption, making it useful in analytical chemistry .

- Its safety profile includes hazards typical of iodinated compounds, such as thyroid disruption .

Amino Acid Derivatives with Similar Backbones

- N-Acetyl-L-tyrosine: This compound shares the 4-hydroxyphenyl group but replaces the aminopropanoylamino group with an acetylated amine. The acetylation reduces basicity (pKa ~7.5 for the amine) and enhances metabolic stability, making it a common prodrug .

- (S)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate: The esterification of the carboxylic acid group improves cell membrane permeability but requires enzymatic hydrolysis for activation. This derivative is pivotal in peptide synthesis .

Compounds with Modified Amino Side Chains

- L-Anserine (β-Ala-3-methyl-His): This histidine derivative features a 3-methylimidazol-4-yl group instead of 4-hydroxyphenyl. The imidazole ring confers metal-chelating properties, while the methyl group enhances steric shielding.

- (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid: The dimethylamino group increases basicity (pKa ~9–10) and may enhance receptor binding in neurological applications. Its molecular weight (209.24 g/mol) is lower than the target compound, affecting solubility .

Key Findings :

- Steric and Electronic Effects : Substituents like iodine or nitro groups alter electronic properties and steric accessibility, impacting receptor binding or catalytic activity .

- Stereochemistry : Omitting stereochemical descriptors (e.g., in PubChem entries) can lead to misidentification, as seen in anserine’s IUPAC naming .

- Biological Efficacy : Compounds with imidazole or acetylated groups (e.g., L-anserine, N-acetyl-L-tyrosine) show enhanced metabolic stability or metal-binding capacity compared to the target compound .

Biological Activity

2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as a derivative of tyrosine, is a complex organic compound that exhibits significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₉H₁₁N₃O₃

- Molecular Weight: 181.1885 g/mol

- IUPAC Name: this compound

The presence of both amino and hydroxyl groups in its structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing the 4-hydroxyphenyl moiety. For instance, a series of synthesized compounds based on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated significant activity against multidrug-resistant pathogens, including strains from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 1–8 µg/mL |

| Vancomycin-resistant E. faecalis | 0.5–2 µg/mL |

| Drug-resistant Candida species | 8–64 µg/mL |

These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents targeting resistant strains.

Antioxidant Activity

The hydroxyphenyl group is known for its antioxidant properties. Compounds with this moiety can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. The structural similarity to tyrosine suggests potential interactions with pathways involved in cell proliferation and apoptosis. Studies have shown that phenolic compounds can inhibit tumor growth by modulating signaling pathways related to cancer cell survival .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism: The compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis through interactions with ribosomal RNA.

- Antioxidant Mechanism: The hydroxyl group in the phenolic structure donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of synthesized derivatives against drug-resistant pathogens. The results indicated that certain derivatives displayed potent antimicrobial activity with lower MIC values compared to standard antibiotics .

- Antioxidant Evaluation : A comparative analysis demonstrated that compounds with the hydroxyphenyl moiety significantly reduced oxidative stress markers in vitro, indicating their potential use as therapeutic agents against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.